1-(3-Methoxyphenyl)but-3-en-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11H,1,5,12H2,2H3 |
InChI Key |
BDPQAEAMVDJIIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC=C)N |
Origin of Product |
United States |
Structural Significance Within Substituted Homoallylamines and Aromatic Amines
1-(3-Methoxyphenyl)but-3-en-1-amine is a member of two prominent families of organic molecules: substituted homoallylamines and aromatic amines. This dual identity is central to its structural and chemical importance. Homoallylamines are characterized by an amino group attached to a carbon atom that is two carbons away from a carbon-carbon double bond. These structures are highly prized in organic synthesis, serving as versatile building blocks for a wide array of nitrogen-containing natural products and pharmaceuticals. researchgate.net The homoallylamine framework within this compound provides a reactive handle for further chemical transformations.
The combination of the chiral center at the first carbon of the butenyl chain and the specific substitution on the aromatic ring makes this compound a molecule with significant potential for stereoselective synthesis and as a scaffold in drug discovery.
Overview of Synthetic Challenges and Methodological Advancements for Chiral Amines
The synthesis of chiral amines like 1-(3-Methoxyphenyl)but-3-en-1-amine presents a significant challenge in organic chemistry, as the control of stereochemistry is paramount. miamioh.edu The development of efficient and selective methods for producing single enantiomers of chiral amines is a highly active area of research, driven by the demand for enantiomerically pure pharmaceuticals and fine chemicals. nih.govacs.org
Several modern synthetic strategies can be envisioned for the preparation of this compound. These methods have evolved to overcome the limitations of classical resolution techniques, offering more direct and efficient routes to chiral amines.
Key Synthetic Approaches for Chiral Amines:
| Method | Description | Advantages |
| Asymmetric Hydrogenation | This method involves the hydrogenation of a prochiral imine precursor using a chiral transition metal catalyst. nih.govacs.org | High efficiency and enantioselectivity. |
| Asymmetric Reductive Amination | This is a versatile method that involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst. researchgate.net | Wide substrate scope and operational simplicity. |
| Biocatalytic Methods | The use of enzymes, such as transaminases, offers a green and highly selective approach to chiral amine synthesis. acs.org | High enantioselectivity and mild reaction conditions. |
| Allylation of Imines | The addition of an allyl group to an imine derived from 3-methoxybenzaldehyde (B106831) would directly construct the homoallylic amine backbone. acs.org | Direct formation of the desired carbon skeleton. |
These advanced synthetic methods represent a significant leap forward in the ability of chemists to create complex chiral amines with high precision. The choice of method would depend on the desired scale, available starting materials, and the specific stereochemical outcome required.
Computational and Theoretical Investigations of 1 3 Methoxyphenyl but 3 En 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 1-(3-Methoxyphenyl)but-3-en-1-amine. These calculations offer a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) for Optimized Structures and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable geometric structure of a molecule. For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), can identify the optimized molecular geometry by finding the lowest energy conformation. scienceopen.comresearchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms.
Conformational analysis through DFT reveals the different spatial arrangements of the atoms (conformers) and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, this analysis is crucial for understanding which conformations are most likely to exist and participate in chemical reactions. The results of these calculations can be compared with experimental data, if available, to validate the computational model. aun.edu.eg
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.46 | ||
| C-O | 1.37 | ||
| C=C | 1.34 | ||
| C-N-H | 109.5 | ||
| C-O-C | 118.0 | ||
| C-C-C=C |
Note: The values in this table are representative and would be determined with precision in a specific DFT study.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, indicating their nucleophilic character. nih.gov Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic nature. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions. scienceopen.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap in this compound would suggest high chemical reactivity and a greater tendency for charge transfer within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating where it is most likely to donate electrons, while the LUMO is found on electron-deficient areas, indicating where it is most likely to accept electrons. researchgate.netyoutube.com
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be the outcome of a specific FMO analysis.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis-type NBOs (antibonding or Rydberg orbitals). icm.edu.pl
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces and hydrogen bonding, are crucial for understanding molecular conformation and crystal packing.
For this compound, NCI analysis would reveal the presence and nature of intramolecular hydrogen bonds, for example, between the amine hydrogen and the methoxy oxygen. The NCI plots use a color scale to differentiate between attractive and repulsive interactions, providing a clear picture of the non-covalent forces that stabilize the molecule's three-dimensional structure. scienceopen.comresearchgate.net
Prediction and Correlation of Spectroscopic Data
Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, theoretical calculations can provide valuable information for interpreting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scienceopen.comnih.gov
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals in the ¹H and ¹³C NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores. scienceopen.com
Table 3: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopic Technique | Predicted Value |
| IR Frequency (C-N stretch) | ~1100 cm⁻¹ |
| ¹H NMR Chemical Shift (amine H) | ~1.5-2.5 ppm |
| ¹³C NMR Chemical Shift (C-N) | ~50-60 ppm |
| UV-Vis λmax | ~275 nm |
Note: These are approximate values and would be refined through specific computational studies.
Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a common and effective quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would be benchmarked against experimental data if available. The correlation between theoretical and experimental shifts provides validation for the computed molecular structure.
No published data is available for the theoretical NMR chemical shift prediction of this compound.
Calculated Vibrational Frequencies and Their Correspondence to Experimental Spectra
Computational vibrational analysis, typically performed using DFT methods, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, specific vibrational modes can be assigned to the observed spectral bands. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations. Such an analysis for this compound would allow for the detailed assignment of stretching, bending, and torsional modes of its functional groups, including the amine, methoxy, and butenyl moieties.
No published data is available for the calculated vibrational frequencies of this compound.
Theoretical UV-Vis Spectral Prediction and Electronic Transition Analysis (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of molecules. This approach provides information about the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, a TD-DFT analysis would predict the maximum absorption wavelengths (λmax) and characterize the nature of the electronic transitions, such as n → π* or π → π*, by examining the molecular orbitals involved. These theoretical predictions would ideally be compared with an experimental UV-Vis spectrum to confirm the accuracy of the computational model.
No published data is available for the theoretical UV-Vis spectral prediction of this compound.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For reactions involving this compound, computational studies could determine the activation energies and reaction pathways for various transformations. Characterization of the transition state structures through frequency analysis (confirming a single imaginary frequency) would provide critical insights into the bond-forming and bond-breaking processes that govern the reactivity of the compound.
No published data is available for reaction mechanism modeling or transition state characterization involving this compound.
Chemical Reactivity and Derivatization Studies of 1 3 Methoxyphenyl but 3 En 1 Amine
Transformations Involving the Amine Functional Group
The primary amine group in 1-(3-Methoxyphenyl)but-3-en-1-amine is a key site for a variety of chemical modifications, including alkylation, acylation, and the formation of imine derivatives. These reactions are fundamental in creating a diverse array of new chemical entities with potential applications in medicinal chemistry and materials science.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the primary amine in this compound allows for straightforward N-alkylation and N-acylation reactions.
N-Alkylation typically involves the reaction of the amine with alkyl halides. However, a common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing alternative alkylating agents like ethers over a γ-Al2O3 catalyst. google.com Another approach involves a "self-limiting alkylation" where the amine is first converted to a less reactive pyridinium (B92312) salt after the initial alkylation. acs.org
N-Acylation , the reaction with acyl chlorides or anhydrides, is generally a more controlled process. chemguide.co.ukyoutube.compearson.com The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. libretexts.org This reaction is widely used for the protection of the amine group or for the synthesis of amide-containing target molecules. The reaction typically proceeds smoothly in the presence of a base to neutralize the hydrogen halide byproduct. chemguide.co.ukchemguide.co.uk
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide (excess) | N,N-Dimethyl-1-(3-methoxyphenyl)but-3-en-1-ammonium iodide | N-Alkylation (Quaternization) |
| This compound | Benzyl Bromide | N-Benzyl-1-(3-methoxyphenyl)but-3-en-1-amine | N-Alkylation |
| This compound | Acetyl Chloride | N-(1-(3-Methoxyphenyl)but-3-en-1-yl)acetamide | N-Acylation |
| This compound | Benzoyl Chloride | N-(1-(3-Methoxyphenyl)but-3-en-1-yl)benzamide | N-Acylation |
Formation and Reactivity of Imine Derivatives
Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. rsc.orgchiralen.commasterorganicchemistry.comrsc.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. rsc.orgchiralen.commasterorganicchemistry.comrsc.org The formation of the C=N double bond is a reversible process. rsc.orgchiralen.commasterorganicchemistry.com
Imines derived from this compound are valuable synthetic intermediates. The imine functionality can undergo a variety of transformations, including reduction to secondary amines or nucleophilic addition to the C=N bond. A particularly interesting reaction is the radical allylation of imines with dienes like butadiene under photoredox catalysis, which provides a route to more complex homoallylic amines. nih.gov
Table 2: Formation of Imine Derivatives
| Amine | Carbonyl Compound | Imine Product |
| This compound | Benzaldehyde (B42025) | (E)-N-(1-(3-Methoxyphenyl)but-3-en-1-ylidene)benzenamine |
| This compound | Acetone | N-(1-(3-Methoxyphenyl)but-3-en-1-ylidene)propan-2-amine |
| This compound | Cinnamaldehyde | (E)-N-((E)-3-phenylallylidene)-1-(3-methoxyphenyl)but-3-en-1-amine |
Metal-Catalyzed Amination Reactions
While direct metal-catalyzed amination reactions using this compound as the amine source are not extensively documented for this specific molecule, the principles of such reactions are well-established. Transition metal catalysts, particularly those based on palladium, nickel, or copper, are known to facilitate the coupling of amines with various partners. For instance, nickel-catalyzed hydroamination of 1,3-dienes with alkylamines can form allylic amines. researchgate.net These reactions often proceed through the formation of metal-allyl intermediates followed by nucleophilic attack of the amine. researchgate.net The development of such catalytic systems allows for the construction of complex amines from simple precursors.
Reactions of the Alkene Functional Group
The but-3-enyl side chain of this compound provides a handle for a range of transformations that can introduce new functional groups or lead to the formation of cyclic structures.
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrohalogenation)
Hydroamination involves the addition of an N-H bond across the alkene. While intramolecular hydroamination is more common, intermolecular versions are also known, especially for activated alkenes like styrenes. rsc.orgresearchgate.netacs.orgacs.orgwikipedia.orgilpi.com The hydroamination of the terminal alkene in this compound would lead to a diamine. This transformation can be catalyzed by various metals, including early transition metals and lanthanides. libretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often dependent on the catalyst system employed. libretexts.orgresearchgate.net
Hydrohalogenation , the addition of hydrogen halides (HX) across the double bond, is a classic electrophilic addition reaction. masterorganicchemistry.comyoutube.comyoutube.com According to Markovnikov's rule, the hydrogen atom will add to the carbon with the most hydrogen atoms (the terminal carbon), and the halogen will add to the more substituted carbon (the internal carbon of the double bond). acs.orgyoutube.com This would result in the formation of a 3-halo-1-(3-methoxyphenyl)butylamine derivative.
Table 3: Potential Hydrofunctionalization Products
| Starting Material | Reagent | Potential Product | Reaction Type |
| This compound | HBr | 1-(3-Bromobutyl)-3-methoxybenzeneamine | Hydrohalogenation |
| This compound | Aniline (with catalyst) | N1-(1-(3-Methoxyphenyl)but-3-en-1-yl)butane-1,3-diamine | Hydroamination |
Cyclization Reactions (e.g., Ring-Closing Metathesis for Functionalized Derivatives)
The presence of both an amine and an alkene in the same molecule opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles. A powerful method for this is Ring-Closing Metathesis (RCM) . nih.govnih.gov To utilize RCM, the primary amine of this compound would first need to be derivatized to introduce a second alkenyl group, creating a diene. For example, N-allylation of the amine would produce an N-allyl-N-(1-(3-methoxyphenyl)but-3-en-1-yl)amine. Subsequent treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, could then induce ring closure to form a functionalized piperidine (B6355638) derivative. organic-chemistry.orgst-andrews.ac.uk The efficiency and stereochemical outcome of the RCM reaction can be influenced by the nature of the catalyst and the substituents on the diene.
Olefin Metathesis Reactions
The terminal alkene of this compound is a prime site for olefin metathesis, a powerful carbon-carbon bond-forming reaction. Ring-closing metathesis (RCM) is particularly relevant when the amine is functionalized with another alkenyl group, enabling the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org
For RCM to proceed, the primary amine must first be protected, commonly as a carbamate (B1207046) (e.g., Boc) or a sulfonamide (e.g., Ts), and then N-allylated to introduce a second terminal alkene. This creates a diene substrate suitable for cyclization. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org
The general transformation can be represented as follows:
Protection and N-allylation: The starting amine is reacted with an allyl halide (e.g., allyl bromide) after protection of the nitrogen atom.
Ring-Closing Metathesis: The resulting diallylamine (B93489) derivative is treated with a ruthenium catalyst, leading to the formation of a five-membered dihydropyrrole ring and the release of ethylene (B1197577) gas as a byproduct. wikipedia.org
The efficiency and success of the RCM reaction depend on the catalyst generation, substrate structure, and reaction conditions. Modern ruthenium catalysts are known for their high tolerance to various functional groups, including amines, ethers, and amides, making them well-suited for complex substrates. wikipedia.orgorganic-chemistry.org
Table 1: Representative Ring-Closing Metathesis for the Synthesis of a Dihydropyrrole Derivative
| Step | Reactant | Reagents & Conditions | Product | Notes |
| 1 | This compound | (Boc)₂O, Et₃N, DCM | N-Boc-1-(3-methoxyphenyl)but-3-en-1-amine | Protection of the amine |
| 2 | N-Boc-1-(3-methoxyphenyl)but-3-en-1-amine | NaH, Allyl bromide, THF | N-allyl-N-Boc-1-(3-methoxyphenyl)but-3-en-1-amine | Introduction of the second alkene |
| 3 | N-allyl-N-Boc-1-(3-methoxyphenyl)but-3-en-1-amine | Grubbs' 2nd Gen. Catalyst, CH₂Cl₂, reflux | tert-butyl 2-(3-methoxyphenyl)-5-vinyl-2,3-dihydro-1H-pyrrole-1-carboxylate | Cyclization via RCM |
Reactivity of the Methoxyphenyl Moiety
The electronic properties of the methoxy (B1213986) group significantly influence the reactivity of the aromatic ring.
The methoxy (-OCH₃) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comorganicchemistrytutor.com This is due to the resonance effect, where the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. youtube.com This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com
While the methoxy group is strongly activating, it also exerts a weaker, electron-withdrawing inductive effect due to the oxygen's electronegativity. vaia.com However, the resonance effect is dominant, dictating the regiochemical outcome. For the this compound scaffold, the substituent is at the C1 position. Therefore, the available positions for substitution are C2, C4, C5, and C6.
The directing influence of the methoxy group at C3 activates the C2, C4, and C6 positions. The butenylamine substituent at C1 is generally considered a weakly deactivating group. Therefore, electrophilic attack will be directed primarily to the positions activated by the powerful methoxy group. Steric hindrance from the butenylamine side chain at C1 may influence the ratio of products, often favoring substitution at the less hindered C4 and C6 positions over the C2 position. organicchemistrytutor.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C2 | ortho to -OCH₃, ortho to side chain | Activated, but sterically hindered |
| C4 | para to -OCH₃ | Highly activated |
| C5 | meta to both groups | Deactivated |
| C6 | ortho to -OCH₃ | Activated |
The methyl ether of the methoxy group can be cleaved to reveal a phenol, a common transformation in the synthesis of biologically active compounds. This demethylation is typically achieved using strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃) are highly effective for this purpose, as are strong acids like hydrobromic acid (HBr).
The reaction with BBr₃ proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing the phenolate, which is then protonated upon workup. This conversion of the methoxy group to a hydroxyl group significantly alters the electronic and physical properties of the molecule, opening avenues for further functionalization, such as O-alkylation or conversion to an ester. Microbial demethylation using specific bacterial strains like Corynebacterium species has also been reported for related estratriene structures, suggesting potential biocatalytic routes. nih.gov
Stereochemical Aspects of Reactivity
The chiral center at the C1 position (the carbon bearing the amine group) introduces stereochemical considerations into the molecule's reactions.
When starting with an enantiomerically pure form of this compound, the existing stereocenter can influence the stereochemical outcome of reactions at other sites, leading to diastereoselective transformations. For example, reactions involving the alkene, such as epoxidation or dihydroxylation, can proceed with facial selectivity controlled by the chiral center.
Furthermore, the amine itself is a key target for enantioselective synthesis. Catalytic enantioselective methods are crucial for producing chiral amines, which are valuable in pharmaceuticals. nih.govnih.gov For instance, copper-catalyzed enantioselective allyl additions to imines are a direct route to synthesizing chiral homoallylic amines with high enantiomeric and diastereomeric ratios. nih.govnih.gov Similarly, palladium-catalyzed hydroalkylation of dienes with imine derivatives can yield homoallylic amines with excellent stereocontrol. chemrxiv.org These methods often employ chiral ligands to create a chiral environment around the metal catalyst, thereby dictating the stereochemistry of the product. scispace.com
Achieving control over the absolute and relative configuration of products derived from this compound is a central goal in stereoselective synthesis. The choice of catalyst, chiral auxiliary, or reagents is paramount.
In the context of creating new stereocenters, catalyst-controlled reactions are particularly powerful. For example, in the synthesis of homoallylic amines from allyldiboronates and aldimines, a copper-phosphoramidite catalyst can facilitate an enantioselective transmetalation, leading to a highly reactive copper-allyl species. nih.gov This intermediate then reacts with the imine through a well-defined transition state, allowing for precise control over the stereochemistry of the newly formed C-C bond, resulting in products with high diastereomeric and enantiomeric ratios. nih.gov The stereochemical outcome can be dependent on the geometry (E/Z) of the starting allyl reagent, allowing access to different diastereomers of the product. nih.gov
Advanced Synthetic Applications of 1 3 Methoxyphenyl but 3 En 1 Amine As a Building Block
Utility as a Chiral Intermediate in Multistep Organic Synthesis
The presence of a stereocenter in 1-(3-methoxyphenyl)but-3-en-1-amine makes it a crucial intermediate for the asymmetric synthesis of complex target molecules. Chiral vicinal amino alcohols, for instance, are significant motifs in many natural products and pharmaceuticals. researchgate.net The synthesis of these structures often requires multi-step sequences where the chirality of the starting material dictates the stereochemistry of the final product. researchgate.net
The enantioselective synthesis of optically active propargyl amino ethers has been achieved through a three-component reaction involving methoxy-substituted benzaldehyde (B42025) derivatives, aniline, and propargyl ethers, utilizing pseudoephedrine as a chiral catalyst. uni-pannon.hu This method highlights the potential for creating both carbon-carbon and carbon-nitrogen bonds with high enantioselectivity. uni-pannon.hu
Table 1: Examples of Chiral Intermediates and Products in Asymmetric Synthesis
| Starting Material/Intermediate | Reagents/Catalyst | Product Type | Reference |
| Methoxy-substituted benzaldehydes, aniline, propargyl ethers | Pseudoephedrine, CuCl | Optically active propargyl amino ethers | uni-pannon.hu |
| Diketones | Chiral β-ketoiminato cobalt(II) catalyst, borohydride | Optically pure C2-symmetrical cyclic amines | organic-chemistry.org |
| Aldehydes, alkynes, 4-piperidone (B1582916) hydrochloride hydrate (B1144303) | N/A | Tertiary propargylamines | organic-chemistry.org |
The synthesis of optically pure C2-symmetrical cyclic amines from diols, which are in turn produced via enantioselective reduction of diketones, further illustrates the importance of chiral building blocks. organic-chemistry.org Similarly, a highly enantioselective, catalytic three-component coupling reaction can produce tertiary propargylamines. organic-chemistry.org
Development of Complex Polyfunctional Scaffolds and Heterocyclic Systems
The dual functionality of the amino group and the butenyl side chain in this compound provides a platform for the construction of diverse and complex molecular architectures, including polyfunctional scaffolds and various heterocyclic systems. Heterocyclic rings are fundamental components in over half of all biologically active natural compounds. gla.ac.uk
The development of new reactions to facilitate the construction of heterocycles is a major focus in organic synthesis. gla.ac.uk For example, a one-pot, three-step methodology has been developed to create an extended class of N-heterocyclic cations. gla.ac.uk This process involves a spontaneous nucleophilic addition, cyclization, and subsequent hydride loss. gla.ac.uk
Amino silyloxy butadienes, which are related in reactivity, have been shown to undergo transformations beyond the well-known Diels-Alder reactions, leading to a variety of heavily substituted ring structures. nih.gov These electron-rich dienes can be used to construct 4-, 5-, 6-, and 7-membered ring systems in a single step. nih.gov
Rational Design of Derivatives and Analogs for Exploring Chemical Space (e.g., Fluorinated Analogues)
The systematic modification of the this compound scaffold allows for the exploration of chemical space and the fine-tuning of molecular properties. A key strategy in this area is the introduction of fluorine atoms into the molecule. The synthesis of fluorinated analogs, such as (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-1-amine, demonstrates this approach. nih.gov
The rationale behind creating such derivatives is often to modulate the electronic properties, metabolic stability, and binding affinity of the parent compound. The exploration of derivatives is a cornerstone of medicinal chemistry and materials science.
Table 2: Selected Derivatives and Analogues of this compound
| Compound Name | Molecular Formula | Key Feature | Reference |
| (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-1-amine | C11H14FNO | Fluorine substitution on the phenyl ring | nih.gov |
| N-ethyl-1-(3-methoxyphenyl)but-3-en-1-amine | C13H19NO | Ethyl group on the amine | nih.gov |
| (S)-1-(3-methoxyphenyl)ethan-1-amine | C9H13NO | Saturated ethyl side chain | bldpharm.com |
Applications in Methodology Development for Carbon-Nitrogen and Carbon-Carbon Bond Construction
The reactivity of this compound makes it a valuable substrate for developing new methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in organic synthesis. uni-pannon.hutcichemicals.com
The Buchwald-Hartwig cross-coupling reaction, for example, is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides. tcichemicals.com This reaction is widely used in the synthesis of natural products and in medicinal chemistry. tcichemicals.com Other C-N bond-forming reactions include the Gabriel synthesis and methods utilizing sulfonamides. tcichemicals.com
Multicomponent reactions (MCRs) are particularly efficient in constructing complex molecules by forming multiple bonds in a single step. nih.gov The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from amines, aldehydes or ketones, and a cyanide source. nih.gov Such reactions are highly atom-economical and reduce waste. nih.gov
The development of catalytic strategies for the amination of biomass-derived molecules is also an active area of research, aiming for greener and more sustainable production of nitrogenous chemicals. researchgate.net These methods often involve the activation of C-O or C-H bonds to facilitate C-N bond formation. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)but-3-en-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used approach involves enantioselective synthesis via dynamic kinetic epimerization. For example, (R)-1-(4-Methoxyphenyl)but-3-en-1-amine was synthesized with 74% yield using palladium catalysis and chiral ligands. Key parameters include temperature control (0–25°C), solvent selection (tetrahydrofuran or dichloromethane), and stoichiometric ratios of reagents. Optimization trials should focus on catalyst loading (5–10 mol%) and reaction time (12–24 hours) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Analyze methoxy proton signals (δ ~3.7–3.8 ppm) and olefinic protons (δ ~5.2–5.8 ppm) to confirm regiochemistry and stereochemistry.
- HPLC : Use chiral columns (e.g., CHIRALCEL OD-H) with hexanes:i-PrOH:Et₂NH (900:100:1) to resolve enantiomers. Retention times (e.g., 13.1 min vs. 16.8 min) help quantify enantiomeric excess (92% achieved in prior studies) .
- MS/IR : Confirm molecular ion peaks (e.g., m/z ~177 for [M+H]⁺) and characteristic C=O/C-N stretches.
Advanced Research Questions
Q. How can enantiomeric excess of this compound be validated, and what computational tools support this analysis?
- Methodological Answer : Pair experimental HPLC data with density functional theory (DFT) calculations to predict retention times and optical rotation. Tools like Gaussian or ORCA simulate molecular conformations, while software such as AutoChrom automates chiral column selection. Validate results against crystallographic data from related amines (e.g., SHELXL-refined structures) to resolve discrepancies .
Q. What are the metabolic pathways and degradation products of this compound under physiological conditions?
- Methodological Answer :
- Oxidation : Use liver microsome assays with cytochrome P450 enzymes to identify metabolites like epoxides or ketones. Monitor via LC-MS/MS.
- Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) to detect amine cleavage products (e.g., 3-methoxybenzoic acid).
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with UPLC tracking. Degradation pathways in related compounds suggest sensitivity to light and heat .
Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic substitutions or cycloadditions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring for electrophilic substitutions (e.g., nitration at the para position). In Diels-Alder reactions, the enamine moiety acts as a dienophile, with regioselectivity controlled by methoxy’s resonance effects. Computational modeling (e.g., Fukui indices) predicts reactive sites, while kinetic studies under varying solvents (polar vs. nonpolar) quantify activation barriers .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of structurally similar amines: How to design experiments to resolve conflicts?
- Methodological Answer :
- Case Study : While 1-(3-Chlorophenyl)-3-methylbutan-1-amine showed affinity for serotonin receptors (Ki = 120 nM), conflicting data exist for methoxy analogs. Perform competitive binding assays (e.g., ⁵-HT₂A radioligand displacement) with strict controls for membrane purity and ligand concentration.
- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values for Cl vs. OMe) on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
